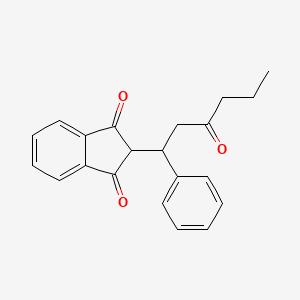

2-(3-Oxo-1-phenylhexyl)indene-1,3-dione

Description

2-(3-Oxo-1-phenylhexyl)indene-1,3-dione is a substituted indene-1,3-dione derivative characterized by a hexyl chain bearing a phenyl group and a ketone moiety at the third carbon. Indene-1,3-dione derivatives are structurally diverse, with applications ranging from optoelectronics to pharmaceuticals, owing to their electron-deficient aromatic core and reactive diketone system .

Properties

IUPAC Name |

2-(3-oxo-1-phenylhexyl)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-2-8-15(22)13-18(14-9-4-3-5-10-14)19-20(23)16-11-6-7-12-17(16)21(19)24/h3-7,9-12,18-19H,2,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHCOKUHTZKSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Oxo-1-phenylhexyl)indene-1,3-dione typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, where malononitrile reacts with an aldehyde in the

Comparison with Similar Compounds

2-(3-Oxo-3-phenylpropanoyl)indene-1,3-dione (CAS 10437-95-3)

- Structure: Features a 3-oxo-3-phenylpropanoyl substituent instead of the hexyl-phenyl chain.

ZWK1 (Pyranylidene derivative)

Diphacinone (2-(Diphenylacetyl)indene-1,3-dione)

- Structure : Diphenylacetyl substituent confers anticoagulant activity.

- Key Difference: The hexyl-phenyl chain in the target compound may reduce bioactivity compared to diphacinone’s planar, aromatic substituent .

Substituent Effects on Properties

Physicochemical Properties

- Solubility: The hexyl chain likely increases lipophilicity compared to shorter-chain analogs (e.g., 2-(3-oxo-3-phenylpropanoyl)indene-1,3-dione) .

- Thermal Stability : Bulky substituents (e.g., trityloxy in DMABI-6Ph) enhance glass-forming ability in amorphous materials, but the hexyl-phenyl chain may reduce thermal stability due to flexible aliphatic segments .

Electron-Deficient Core

- The indene-1,3-dione core participates in charge-transfer interactions, making it suitable for: Corrosion Inhibition: 2-Arylidene derivatives adsorb on Fe surfaces via electron donation, as shown in DFT studies . OLEDs: Conjugated derivatives (e.g., ZWK1) exhibit aggregation-induced emission (AIE), but non-conjugated chains like hexyl-phenyl may quench luminescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.